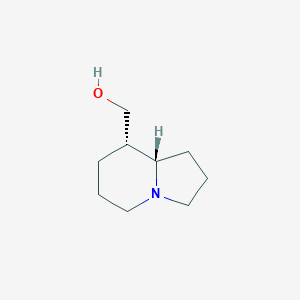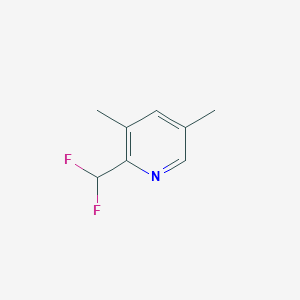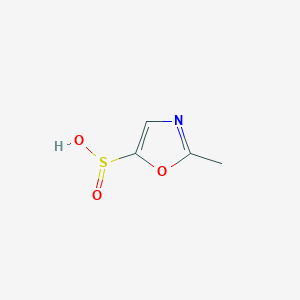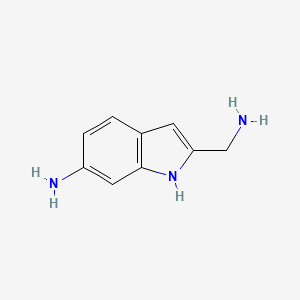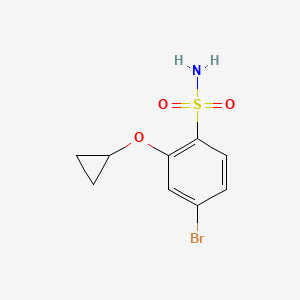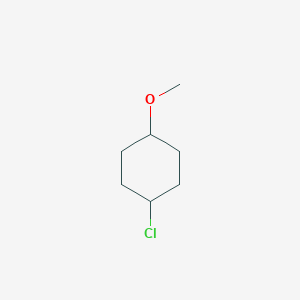
1-Chloro-4-methoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methoxycyclohexane is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexane, where a chlorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxycyclohexanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . Another method involves the methoxylation of 1-chlorocyclohexane using sodium methoxide (NaOCH3) in methanol as a solvent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chlorinating agents and methoxylation reagents to a cyclohexane derivative under optimized temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: 4-Methoxycyclohexanol, 4-Methoxycyclohexylamine.
Oxidation: 4-Methoxycyclohexanone.
Reduction: 1-Chloro-4-hydroxycyclohexane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methoxycyclohexane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to various effects depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-hydroxycyclohexane: Similar but with a hydroxyl group instead of a methoxy group.
1-Methoxy-4-chlorocyclohexane: Similar but with the positions of the chlorine and methoxy groups swapped.
Uniqueness: 1-Chloro-4-methoxycyclohexane is unique due to the presence of both a chlorine atom and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H13ClO |
|---|---|
Molekulargewicht |
148.63 g/mol |
IUPAC-Name |
1-chloro-4-methoxycyclohexane |
InChI |
InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
NRRIITDYTQNSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


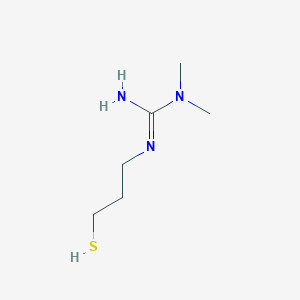
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
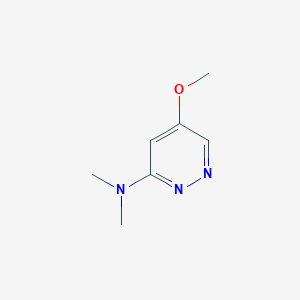
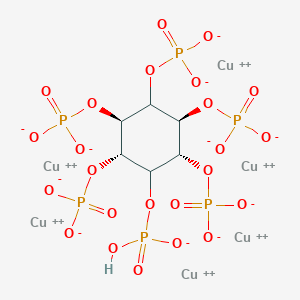
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
